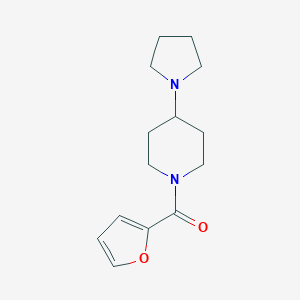![molecular formula C20H30N2O2 B247256 Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone, also known as ABP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABP is a selective inhibitor of the proteasome-associated deubiquitinase, USP14, and has been shown to have significant effects on cellular processes. In
Mecanismo De Acción
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone functions as a selective inhibitor of USP14, which is a proteasome-associated deubiquitinase. USP14 is involved in the removal of ubiquitin chains from proteins that are targeted for degradation by the proteasome. By inhibiting USP14, this compound prevents the degradation of proteins, leading to the accumulation of polyubiquitinated proteins and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular processes, including the induction of apoptosis and the inhibition of cell proliferation. It has also been shown to induce ER stress and activate the unfolded protein response, leading to cell death. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone in lab experiments is its selectivity for USP14, which allows for the specific inhibition of this enzyme. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research involving Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone. One area of interest is the development of more potent and selective inhibitors of USP14. Another area of research is the investigation of the role of USP14 in other cellular processes, such as DNA repair and autophagy. Furthermore, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.
Métodos De Síntesis
The synthesis of Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone involves a series of chemical reactions, including the condensation of 3-methoxybenzaldehyde with piperidine, followed by the addition of azepane and methanone. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been used in various research studies to investigate its effects on cellular processes. It has been shown to have potential applications in cancer research, as it inhibits the activity of USP14, which is involved in the degradation of tumor suppressor proteins. This compound has also been used to study the role of USP14 in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H30N2O2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-6-8-17(14-19)15-21-11-7-9-18(16-21)20(23)22-12-4-2-3-5-13-22/h6,8,10,14,18H,2-5,7,9,11-13,15-16H2,1H3 |
Clave InChI |
BGQHZTFRCSQMNL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247184.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)